physicochemical properties of 5-(azetidin-3-yl)-2H-tetrazole
physicochemical properties of 5-(azetidin-3-yl)-2H-tetrazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-(azetidin-3-yl)-2H-tetrazole
Executive Summary
This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of significant interest to medicinal chemistry and drug development. This molecule uniquely combines two valuable structural motifs: a strained, sp³-rich azetidine ring and an acidic tetrazole ring. The azetidine moiety offers a rigid, three-dimensional scaffold that can enhance binding affinity and improve pharmacokinetic profiles, while the tetrazole ring serves as a well-established bioisostere for a carboxylic acid, crucial for modulating acidity and metabolic stability. This document details the predicted physicochemical parameters, outlines gold-standard experimental protocols for their empirical determination, and discusses the rationale behind these methodological choices, providing researchers with a foundational understanding for the integration of this scaffold into drug discovery programs.
Introduction to the 5-(azetidin-3-yl)-2H-tetrazole Scaffold
The rational design of small molecule therapeutics hinges on a deep understanding of how a molecule's structure dictates its physical and chemical behavior. The compound 5-(azetidin-3-yl)-2H-tetrazole presents a compelling case study in modern medicinal chemistry, merging two pharmacologically significant heterocycles.
Molecular Structure
The core structure consists of a four-membered azetidine ring linked at the 3-position to the 5-position of a tetrazole ring.
Chemical Structure of 5-(azetidin-3-yl)-2H-tetrazole:
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Molecular Formula: C₄H₇N₅
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Molecular Weight: 125.13 g/mol
Rationale and Significance in Drug Discovery
The strategic combination of the azetidine and tetrazole rings confers a unique set of properties relevant for drug development.
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The Azetidine Moiety: Azetidines are sought-after motifs in medicinal chemistry.[1] As strained four-membered rings, they provide rigid vectors for substituents, which can lock in favorable binding conformations and improve ligand efficiency.[2] The ring strain of approximately 25.4 kcal/mol makes them more stable and easier to handle than aziridines, yet reactive enough for specific synthetic manipulations.[3] The presence of the azetidine nitrogen can also serve as a basic handle to modulate solubility and target interactions.[2]
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The Tetrazole Moiety: The 5-substituted 1H-tetrazole ring is one of the most widely used non-classical bioisosteres of the carboxylic acid functional group.[4][5][6] This is due to its comparable acidity (pKa ≈ 4.5–4.9), which allows it to mimic the ionic interactions of a carboxylate at physiological pH.[6] However, tetrazoles are typically more lipophilic and metabolically robust than their carboxylic acid counterparts, offering a powerful tool for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][7] The tetrazole ring exists in an equilibrium between 1H and 2H tautomers, a factor that can influence its hydrogen bonding patterns and interactions with biological targets.[4]
Core Physicochemical Properties: An Overview
While extensive experimental data for this specific molecule is not publicly available, we can project its key properties based on the well-characterized behavior of its constituent parts. These estimations provide a critical starting point for experimental design.
| Property | Predicted Value/Range | Rationale & Significance in Drug Discovery |
| pKa₁ (Tetrazole) | 4.5 - 5.2 | The acidic proton of the tetrazole ring is expected to have a pKa similar to other 5-substituted tetrazoles, making it negatively charged at physiological pH 7.4.[6] This is crucial for mimicking carboxylic acids in receptor binding. |
| pKa₂ (Azetidine) | 8.0 - 9.5 | The secondary amine of the azetidine ring is basic. This pKa value suggests it will be predominantly protonated (positively charged) at physiological pH, enhancing aqueous solubility. |
| Calculated LogP | -1.0 to 0.5 | The combination of two polar, nitrogen-rich heterocycles suggests the neutral molecule is hydrophilic. LogP (for the neutral species) is a key measure of lipophilicity. |
| LogD at pH 7.4 | -2.5 to -1.5 | At physiological pH, the molecule is expected to be zwitterionic (tetrazole is anionic, azetidine is cationic), drastically reducing its partitioning into an octanol phase and indicating high hydrophilicity. This is critical for predicting solubility and permeability. |
| Topological Polar Surface Area (TPSA) | ~90-100 Ų | This value, estimated from similar fragments[8], suggests the molecule may have limited passive permeability across the blood-brain barrier but is suitable for oral absorption. |
| Aqueous Solubility | High | The presence of two ionizable centers that are charged at most pH values strongly indicates high aqueous solubility, a desirable trait for formulation and bioavailability. |
Methodologies for Experimental Physicochemical Profiling
To move beyond prediction, rigorous experimental determination of these properties is essential. The following section details the gold-standard protocols and the expert rationale behind their application.
General Workflow for Physicochemical Characterization
A logical, stepwise approach ensures that data from one experiment correctly informs the next. For instance, knowing the pKa is a prerequisite for accurately designing and interpreting LogD and solubility experiments.
Caption: High-level workflow for compound characterization.
Determination of Acidity and Basicity (pKa)
Expertise & Causality: The pKa values govern the ionization state of a molecule at any given pH. This is arguably the most critical physicochemical parameter, as it directly impacts solubility, permeability, receptor binding, and metabolic stability. For 5-(azetidin-3-yl)-2H-tetrazole, we must determine both the acidic pKa of the tetrazole and the basic pKa of the azetidine. Potentiometric titration is the definitive method because it provides a direct, thermodynamic measurement of the equilibrium constant.
Protocol: Potentiometric Titration
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System Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) to ensure linearity and accuracy.
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Sample Preparation: Accurately weigh ~1-3 mg of the compound and dissolve it in a known volume (e.g., 10 mL) of a constant ionic strength solution (e.g., 0.15 M KCl). This background electrolyte minimizes activity coefficient variations.
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Titration (Acidic pKa): Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M KOH) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.
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Titration (Basic pKa): Perform a separate titration starting from the basic range with a standardized strong acid (e.g., 0.1 M HCl).
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the functional group has been neutralized). Sophisticated software can be used to calculate the pKa values by fitting the entire titration curve, which provides a more robust and self-validating result.
Caption: Workflow for potentiometric pKa determination.
Determination of Lipophilicity (LogP and LogD)
Expertise & Causality: Lipophilicity is a key determinant of a drug's ability to cross biological membranes, but also influences its solubility and potential for off-target binding. LogP measures the partitioning of the neutral species, while LogD measures it at a specific pH, accounting for all ionic forms. For an ionizable molecule like ours, LogD at pH 7.4 is far more physiologically relevant. The shake-flask method, while laborious, remains the gold standard for its direct measurement of partitioning at equilibrium.
Protocol: Shake-Flask Method for LogD at pH 7.4
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Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This ensures the two phases are in equilibrium before the experiment begins.
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Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).
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Partitioning: In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol (e.g., 2 mL of each).
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Equilibration: Cap the vial and shake it gently at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to reach equilibrium. A preliminary time-course experiment should be run to validate the time to equilibrium.
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Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the aqueous and octanol layers.
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Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous ([C]aq) and octanol ([C]oct) phases using a validated analytical method, such as LC-UV or LC-MS/MS.
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Calculation: Calculate LogD using the formula: LogD₇.₄ = log₁₀([C]oct / [C]aq). The experiment should be run in triplicate for statistical validity.
Determination of Thermodynamic Aqueous Solubility
Expertise & Causality: Solubility is fundamental to drug delivery, especially for oral administration. Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the most relevant measure for predicting oral absorption from a solid form. It is a self-validating system because the continued presence of solid material at the end of the experiment confirms that equilibrium has been reached at saturation.
Protocol: Equilibrium Shake-Flask Solubility
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Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., pH 7.4 phosphate buffer). The excess solid is critical to ensure a saturated solution is formed.
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Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for at least 24 hours. This extended time allows the dissolution-precipitation equilibrium to be fully established.
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Phase Separation: After equilibration, allow the vial to stand, letting the excess solid settle.
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Sample Filtration/Centrifugation: Carefully remove a sample from the supernatant. It is imperative to filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid particles. Failure to do so is a common source of erroneously high solubility values.
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Concentration Analysis: Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method (e.g., HPLC-UV) against a standard curve.
Spectroscopic and Structural Characterization
Initial characterization relies on standard spectroscopic techniques to confirm the identity and purity of the synthesized compound.
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¹H NMR Spectroscopy: Expected signals would include multiplets for the non-equivalent protons of the azetidine ring's CH and CH₂ groups, and a broad signal for the azetidine N-H proton. The tetrazole N-H proton may also be visible as a very broad signal, often exchangeable with D₂O.
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¹³C NMR Spectroscopy: Distinct signals for the carbons of the azetidine ring and the single carbon of the tetrazole ring are expected. The chemical shifts will confirm the connectivity.
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (broad, ~3100-3300 cm⁻¹) for both rings, C-H stretching (~2850-3000 cm⁻¹), and characteristic ring vibrations for the tetrazole moiety (~1400-1600 cm⁻¹).[9]
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High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the elemental composition. The observed mass should match the calculated exact mass of the molecular formula C₄H₇N₅, providing definitive proof of identity.
Conclusion and Outlook
5-(azetidin-3-yl)-2H-tetrazole is a molecule built on a foundation of sound medicinal chemistry principles. Its predicted physicochemical profile—high aqueous solubility, two ionizable centers, and moderate polarity—makes it an attractive scaffold for developing drug candidates targeting enzymes or receptors where aqueous access is paramount. The experimental protocols outlined in this guide provide a robust framework for empirically validating these predictions. Future work should focus on solid-state characterization (e.g., X-ray crystallography, polymorphism screening) and in-depth ADME profiling to fully understand the therapeutic potential of this promising molecular architecture.
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